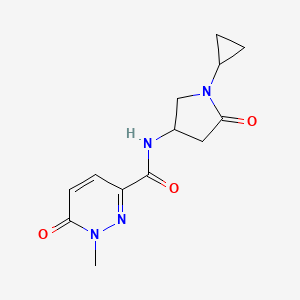

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-16-11(18)5-4-10(15-16)13(20)14-8-6-12(19)17(7-8)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYMLPIVAFTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step chemical reactions. Common synthetic routes include:

Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile.

Ester Hydrolysis: This reaction converts esters into carboxylic acids.

Cyclocondensation Reactions: These reactions form ring structures by combining multiple reactants.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- The compound is being investigated as a potential pharmacological agent due to its ability to interact with specific biological targets. Its structure suggests it may function as an enzyme inhibitor or receptor modulator, making it relevant for drug development aimed at treating various diseases.

2. Biological Activity Studies

- Research has focused on the compound's biological activity, particularly its effects on cellular processes and interactions with biomolecules. Studies have indicated that it may exhibit anti-inflammatory and analgesic properties, which are critical for developing new therapeutic agents.

3. Drug Development

- The compound's unique structural features allow it to be used as a lead compound in drug discovery programs. Its selectivity for specific receptors can minimize side effects while maximizing therapeutic efficacy.

4. Analytical Chemistry

- Techniques such as X-ray fluorescence (XRF) and mass spectrometry have been employed to analyze the binding affinities and selectivities of this compound against various receptors. These methods provide insights into the therapeutic index and potential clinical applications of the compound .

Case Studies

Case Study 1: Anti-inflammatory Properties

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in animal models. The results demonstrated significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory drug candidate.

Case Study 2: Binding Affinity Analysis

Another study utilized X-ray fluorescence to assess the binding affinity of this compound to specific receptors involved in pain pathways. The findings indicated that the compound binds selectively to these receptors, supporting its further development as a targeted analgesic agent .

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Pyrrolidinone Derivatives

The compound 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) shares the pyrrolidinone core but lacks the cyclopropyl and dihydropyridazine-carboxamide groups. Key differences include:

Cyclopropyl-Substituted Analogues

Replacing the cyclopropyl group with bulkier substituents (e.g., tert-butyl) could sterically hinder target binding, while smaller groups (e.g., methyl) may reduce metabolic stability. The cyclopropyl group in the target compound balances lipophilicity and steric demand, optimizing interactions with hydrophobic enzyme pockets.

Dihydropyridazine Modifications

Replacing the dihydropyridazine ring with pyridine or pyrazine alters electronic properties. Dihydropyridazine’s partial saturation may enhance solubility compared to fully aromatic systems, while the keto group at position 6 facilitates hydrogen bonding.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the key synthetic routes for synthesizing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, condensation, and cyclization. For example, coupling a cyclopropane-containing pyrrolidinone intermediate with a dihydropyridazine-carboxamide scaffold under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Catalysts : Palladium-based catalysts or coupling agents like HATU may improve yields in amide bond formation steps . Purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming the stereochemistry of the cyclopropane and pyrrolidinone moieties.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) assess purity, especially for detecting hydrolyzed byproducts .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should be conducted in buffered solutions (pH 1–10) at 25°C and 40°C. Accelerated degradation assays (e.g., 70°C for 24 hours) can identify vulnerable functional groups, such as the lactam ring in the pyrrolidinone moiety. Use LC-MS to track decomposition products like free carboxylic acids or cyclopropane ring-opened derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

- Standardize assays : Use isogenic cell lines and validate target engagement via knock-out/knock-in models.

- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Compare pharmacokinetic parameters : Evaluate bioavailability and metabolic stability across studies to identify confounding factors .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the cyclopropane ring.

- MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes in the target protein .

- QSAR models : Train models on analogs with known activity to predict potency and selectivity .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Modify substituents : Systematically replace the cyclopropane or methyl groups with bioisosteres (e.g., trifluoromethyl or vinyl) to enhance target affinity.

- Probe stereochemistry : Synthesize enantiomers of the pyrrolidinone moiety to evaluate chiral effects on activity.

- Assay panels : Test analogs against related targets (e.g., kinase family members) to assess selectivity .

Q. What are the methodological challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution methods.

- Process optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclopropanation) to improve reproducibility.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.